molecular formula C23H27N3O5 B2517172 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 954026-23-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide

Número de catálogo: B2517172
Número CAS: 954026-23-4
Peso molecular: 425.485
Clave InChI: KNRRABRWGGRAQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a detailed examination of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 320.39 g/mol

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Notably, derivatives of 2,3-dihydro-1,4-benzodioxin have been tested against various enzymes:

  • α-glucosidase Inhibition : Compounds derived from 2,3-dihydro-1,4-benzodioxin were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized compounds showed promising results with varying degrees of inhibitory activity, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The same class of compounds was also assessed for their inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Some derivatives demonstrated significant inhibition rates, suggesting potential applications in treating Alzheimer's disease .

Case Study 1: Synthesis and Evaluation of Derivatives

In a study conducted by researchers at a Brazilian university, a series of new sulfonamide derivatives containing the benzodioxane moiety were synthesized and screened for their biological activity. The results indicated that certain compounds exhibited strong α-glucosidase and AChE inhibition, supporting their potential as therapeutic agents .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which these compounds exert their biological effects. It was found that the presence of the morpholine group significantly enhanced binding affinity to target enzymes, leading to improved inhibitory activity .

Table 1: Enzyme Inhibition Potency of Synthesized Compounds

Compound Nameα-glucosidase IC50 (µM)AChE IC50 (µM)
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetamide2530
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide1520
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-N'-(phenyl)1018

Table 2: Structure Activity Relationship (SAR)

ModificationEffect on Activity
Addition of morpholine groupIncreased binding affinity
Sulfonamide vs. AcetamideEnhanced enzyme inhibition
Benzodioxane ring modificationAltered pharmacokinetics

Aplicaciones Científicas De Investigación

Glycogen Synthase Kinase Inhibition

Research indicates that derivatives of the compound exhibit inhibitory activity against glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's disease. A study found that certain analogs demonstrated significant decreases in tau phosphorylation, suggesting potential in treating Alzheimer's disease by modulating tau protein hyperphosphorylation .

Enzyme Inhibition for Diabetes Treatment

A study synthesized novel sulfonamides derived from benzodioxane and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could serve as therapeutic agents for Type 2 diabetes mellitus and Alzheimer's disease by inhibiting key metabolic pathways .

Anticancer Activity

The compound's derivatives have been tested for anticancer properties, showing significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Specifically, certain analogs demonstrated IC50 values lower than those of established chemotherapeutics like sorafenib, indicating a promising avenue for cancer treatment .

Case Study 1: GSK-3β Inhibition

In a study published in Medicinal Chemistry Research, a series of compounds were synthesized and tested for their ability to inhibit GSK-3β. Among them, specific derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide showed potent activity, leading to a significant reduction in tau phosphorylation levels in vivo .

Case Study 2: Antidiabetic Potential

Another research effort focused on the synthesis of sulfonamide derivatives containing the benzodioxane moiety. These compounds were screened against α-glucosidase and acetylcholinesterase, with promising results indicating their potential application in managing diabetes and cognitive disorders related to Alzheimer's disease .

Case Study 3: Anticancer Efficacy

A novel series of derivatives were evaluated for their cytotoxicity against human cancer cell lines. The findings revealed that several compounds had IC50 values significantly lower than sorafenib, suggesting enhanced efficacy as anticancer agents. Flow cytometry analysis confirmed the induction of apoptosis in HeLa cells treated with these compounds .

Propiedades

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c27-22(23(28)25-18-7-8-19-20(15-18)31-14-13-30-19)24-9-4-10-26-11-12-29-21(16-26)17-5-2-1-3-6-17/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRRABRWGGRAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.